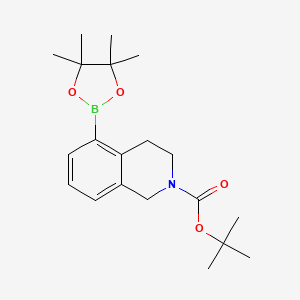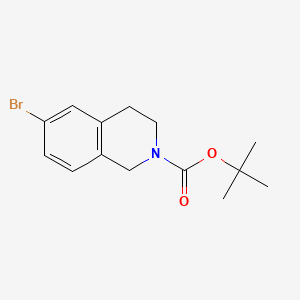
Pinolenic Acid methyl ester
Overview
Description
Pinolenic Acid Methyl Ester is a polyunsaturated fatty acid methyl ester derived from pinolenic acid. It is primarily found in the seed oils of Korean pine (Pinus orientalis) and maritime pine (Pinus pinaster). This compound is known for its lipid-lowering properties and potential health benefits, including appetite suppression and reduction of cholesterol levels .
Mechanism of Action
Target of Action
Pinolenic Acid Methyl Ester, also known as Methyl 5,9,12-octadecatrienoate or methyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate, is a methylated product of pinolenic acid . The primary target of this compound is the phosphatidylinositol fraction of Hep-G2 cells .
Mode of Action
This unique structural feature allows this compound to interact with its targets in a specific manner, leading to significant changes in the cellular lipid profile .
Biochemical Pathways
The interaction of this compound with its targets affects the arachidonic acid pathway . Specifically, it can reduce arachidonic acid levels in the phosphatidylinositol fraction of Hep-G2 cells from 15.9% to 7.0% . This alteration in the lipid profile can have downstream effects on various cellular processes and signaling pathways.
Pharmacokinetics
As a lipophilic compound, it is expected to have good bioavailability and can be distributed throughout the body, particularly in lipid-rich tissues .
Result of Action
The reduction of arachidonic acid levels in the phosphatidylinositol fraction of Hep-G2 cells by this compound can lead to changes in the cellular lipid profile . This can potentially influence various cellular processes and signaling pathways, leading to changes in cell function and behavior .
Biochemical Analysis
Biochemical Properties
Pinolenic Acid Methyl Ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Due to the non-methylene-interrupted double bond at the Delta5 position, this compound is not metabolically converted to arachidonic acid . Instead, it can reduce arachidonic acid levels in the phosphatidylinositol fraction of Hep-G2 cells from 15.9% to 7.0% .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to suppress the production of interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and prostaglandin E2 (PGE2) in human THP-1 macrophages .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to improve glucose tolerance significantly in mice
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Pinolenic Acid Methyl Ester is typically synthesized through the esterification of pinolenic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often involves the extraction of pinolenic acid from pine nut oils followed by esterification. Solvent fractionation is a common method used to concentrate pinolenic acid from pine nut oil fatty acids. This process involves the use of n-hexane at ultra-low temperatures (down to -85°C) to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Pinolenic Acid Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield pinolenic acid and methanol. This reaction can be catalyzed by either acids or bases.
Oxidation: The compound can undergo oxidation, particularly at the double bonds, leading to the formation of peroxides and other oxidation products.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis involves the use of strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases such as sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Hydrolysis: Pinolenic acid and methanol.
Oxidation: Peroxides and other oxidation products.
Reduction: Pinolenic alcohol.
Scientific Research Applications
Pinolenic Acid Methyl Ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Stearidonic Acid Methyl Ester
- Eicosapentaenoic Acid Methyl Ester
- Docosahexaenoic Acid Methyl Ester
Comparison: Pinolenic Acid Methyl Ester is unique due to its specific structure, which includes a non-methylene-interrupted double bond at the Δ5 position. This structural feature distinguishes it from other polyunsaturated fatty acid methyl esters and contributes to its unique metabolic effects, such as the inability to convert to arachidonic acid . In contrast, other similar compounds like stearidonic acid and eicosapentaenoic acid do not possess this structural characteristic and therefore have different metabolic pathways and effects.
Properties
IUPAC Name |
methyl (5Z,9Z,12Z)-octadeca-5,9,12-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,14-15H,3-6,9,12-13,16-18H2,1-2H3/b8-7-,11-10-,15-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRQLTPSFITDRF-BYKHLRFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCC=CCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CC/C=C\CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347758 | |
| Record name | Methyl (5Z,9Z,12Z)-5,9,12-octadecatrienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38406-57-4 | |
| Record name | Methyl (5Z,9Z,12Z)-5,9,12-octadecatrienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592323.png)
![tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B592324.png)
![tert-Butyl 5-chloro-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B592325.png)

![(4S)-4-(1-Methylethyl)-3-[(2S)-2-methyl-1-oxobutyl]-2-oxazolidinone-d3](/img/new.no-structure.jpg)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592330.png)
![tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592331.png)

![tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592334.png)

![Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B592339.png)

